

A Spectroscopic Comparison of Despropionyl Remifentanil and Its Related Impurities

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Compound of Interest

Compound Name: *Despropionyl Remifentanil*

Cat. No.: *B3026029*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of **Despropionyl Remifentanil**, a key precursor in the synthesis of Remifentanil, and its related impurities. By presenting supporting experimental data and detailed methodologies, this document serves as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of **Despropionyl Remifentanil** and two of its known related impurities. This data is essential for the identification and differentiation of these compounds in analytical testing.

Table 1: ¹H NMR Spectroscopic Data (Predicted, δ in ppm)

Assignment	Despropionyl Remifentanil	Impurity A: 4-methoxycarbonyl-4-[(N-1-oxopropyl) phenylamino] piperidine	Impurity B: 4-methoxycarbonyl-4-[(N-1-oxopropyl) phenylamino] -1-piperidinepropionic acid
Aromatic Protons	6.8 - 7.3 (m, 5H)	7.2 - 7.5 (m, 5H)	7.2 - 7.5 (m, 5H)
-OCH ₃ (ester)	3.65 (s, 3H), 3.60 (s, 3H)	3.68 (s, 3H)	3.68 (s, 3H)
Piperidine Protons	2.0 - 3.2 (m, 8H)	1.8 - 3.0 (m, 8H)	2.2 - 3.5 (m, 8H)
-CH ₂ -CH ₂ -COO-	2.5 - 2.8 (m, 4H)	-	2.6 - 2.9 (m, 4H)
-CO-CH ₂ -CH ₃	-	1.9 - 2.2 (q, 2H)	1.9 - 2.2 (q, 2H)
-CO-CH ₂ -CH ₃	-	0.9 - 1.2 (t, 3H)	0.9 - 1.2 (t, 3H)
-COOH	-	-	10.0 - 12.0 (br s, 1H)

Table 2: Mass Spectrometry Data (Predicted m/z)

Parameter	Despropionyl Remifentanil	Impurity A	Impurity B
Molecular Ion [M+H] ⁺	321.18	319.20	349.17
Key Fragments	290, 218, 186, 105	290, 262, 186, 118, 91	320, 292, 246, 186, 91

Table 3: FTIR Spectroscopic Data (Predicted, cm⁻¹)

Functional Group	Despropionyl Remifentanyl	Impurity A	Impurity B
N-H Stretch	3350 - 3450 (m)	-	-
C-H Stretch (Aromatic)	3000 - 3100 (m)	3000 - 3100 (m)	3000 - 3100 (m)
C-H Stretch (Aliphatic)	2800 - 3000 (s)	2800 - 3000 (s)	2800 - 3000 (s)
C=O Stretch (Ester)	~1735 (s)	~1735 (s)	~1735 (s)
C=O Stretch (Amide)	-	~1670 (s)	~1670 (s)
C=O Stretch (Carboxylic Acid)	-	-	~1710 (s)
O-H Stretch (Carboxylic Acid)	-	-	2500 - 3300 (broad)
C-N Stretch	1200 - 1350 (m)	1200 - 1350 (m)	1200 - 1350 (m)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are based on established methods for the analysis of fentanyl and its analogues.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
- Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.

- Acquisition Time: 4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16-64.
- **¹³C NMR Parameters:**
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0 to 200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: Start with 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate.
 - Flow Rate: 0.2-0.4 mL/min.

- Column Temperature: 30-40 °C.
- Injection Volume: 1-5 µL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive ESI.
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 120-150 °C.
 - Desolvation Gas Flow: 8-12 L/hr.
 - Collision Energy: Ramped from 10-40 eV for fragmentation analysis.
 - Scan Range: m/z 50-500.

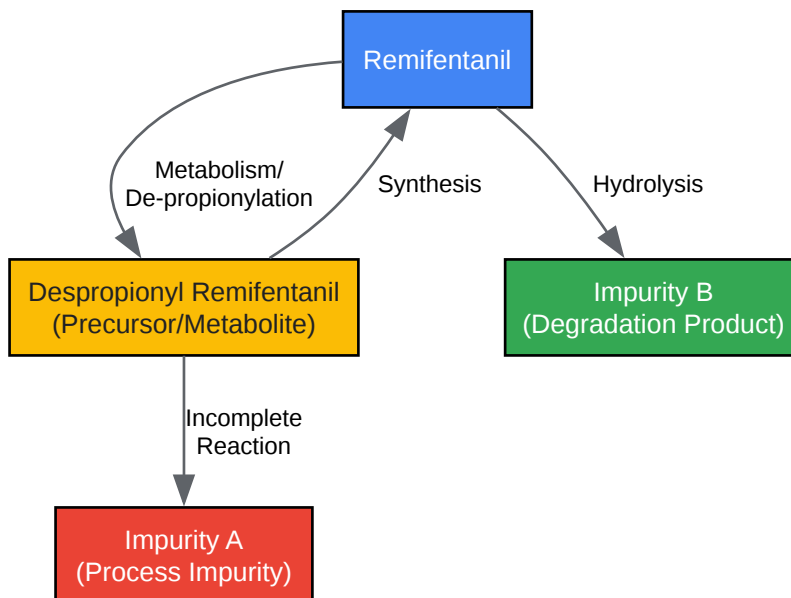
Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum is typically presented in terms of transmittance or absorbance.

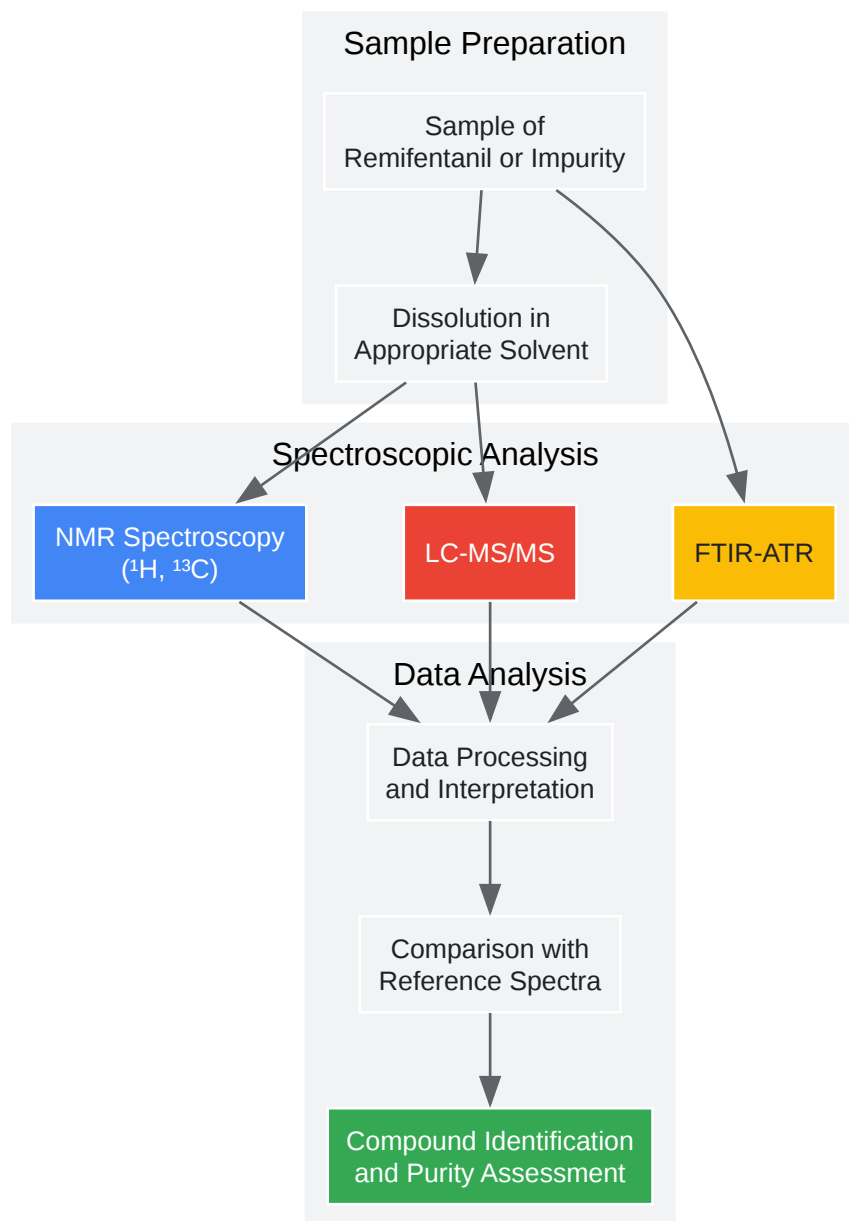
Visualizations

The following diagrams illustrate the chemical relationships between the analyzed compounds and a typical workflow for their spectroscopic analysis.

Chemical Relationship of Remifentanyl and Impurities



Spectroscopic Analysis Workflow



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